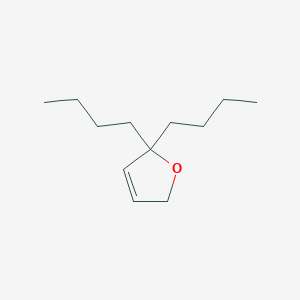

2,2-Dibutyl-2,5-dihydrofuran

Description

Historical Context and Evolution of Dihydrofuran Chemistry Research

The history of furan (B31954) chemistry dates back to 1780, with the discovery of 2-furoic acid. chemicalbook.com Furan itself was first synthesized by Heinrich Limpricht in 1870. chemicalbook.com The exploration of its hydrogenated derivatives, dihydrofurans and tetrahydrofurans, naturally followed. Early methods for creating the 2,5-dihydrofuran (B41785) ring system included the acid-catalyzed rearrangement of specific epoxides and the electrochemical oxidation of furan. organic-chemistry.orgtandfonline.com

Over the decades, synthetic methodologies have evolved significantly. The development of metal-catalyzed reactions, in particular, has revolutionized access to substituted dihydrofurans. Ring-closing metathesis (RCM), catalyzed by ruthenium complexes, has become a powerful tool for forming the dihydrofuran ring from acyclic diene precursors. organic-chemistry.org Similarly, gold- and silver-catalyzed cyclizations of allenic and alkynyl alcohols have provided efficient and stereoselective routes to various dihydrofuran derivatives. organic-chemistry.orgorganic-chemistry.orgacs.org These modern techniques offer greater control over substitution patterns and stereochemistry compared to classical methods.

Significance of the 2,5-Dihydrofuran Moiety in Contemporary Organic and Materials Chemistry

The 2,5-dihydrofuran ring is a key structural motif in a wide array of molecules, contributing to their biological activity and material properties. researchgate.net This moiety is present in numerous natural products, including those with potential therapeutic applications. rsc.orgsemanticscholar.org For instance, various dihydrofuran derivatives have been synthesized and evaluated for their anticancer and antifungal activities. nih.govnih.gov

In organic synthesis, 2,5-dihydrofurans are valued as versatile intermediates. rsc.org The double bond within the ring can be readily functionalized through reactions like dihydroxylation, and the ether linkage provides specific conformational constraints. This makes them useful precursors for the synthesis of more complex molecules, including nucleoside analogs and other biologically active compounds. researchgate.net

In materials science, the interest in dihydrofurans is growing. They can be used in polymer chemistry to create polymers with specific properties. nii.ac.jp Furthermore, certain derivatives, such as 2-dicyanomethylene-3-cyano-2,5-dihydrofurans (DCDHF), have been investigated for their use in advanced materials like photorefractive organic glasses due to their unique electronic properties. acs.org

Current Research Directions and Future Perspectives for 2,5-Dihydrofuran Derivatives

Current research continues to expand the synthetic toolkit for accessing functionalized 2,5-dihydrofurans with high efficiency and selectivity. organic-chemistry.org There is a strong focus on developing asymmetric catalytic methods to produce enantiomerically pure dihydrofurans, which is crucial for pharmaceutical applications. researchgate.net The use of catalysts based on palladium, gold, copper, and ruthenium remains a vibrant area of investigation. organic-chemistry.orgresearchgate.net

Future perspectives point towards the increasing use of dihydrofuran derivatives in sustainable chemistry. As bio-based feedstocks become more important, furan and its derivatives, obtainable from sugars, are positioned as key renewable building blocks. tandfonline.com This could lead to the development of new biodegradable materials and green solvents. Research is also directed at exploring novel biological activities of complex dihydrofurans and their application in medicinal chemistry, targeting diseases ranging from cancer to parasitic infections. nih.govacs.org The potential for hydrogenated furans as candidates for interstellar detection also highlights their relevance in the field of astrochemistry. rsc.org

Research on 2,2-Dibutyl-2,5-dihydrofuran

Direct and detailed research findings on this compound are not extensively documented in publicly available literature. However, based on established synthetic methods for analogous 2,2-disubstituted-2,5-dihydrofurans, plausible routes for its synthesis can be proposed.

Plausible Synthetic Approaches

The synthesis of 2,2-disubstituted-2,5-dihydrofurans is a known challenge in organic synthesis. researchgate.net However, several modern methods could potentially be applied to construct the this compound molecule.

One viable strategy is the Ring-Closing Metathesis (RCM) . This approach would involve a precursor molecule containing two appropriately positioned double bonds. For a 2,2-disubstituted dihydrofuran, a ketone C-vinylation followed by O-allylation is a convenient way to build the necessary RCM substrate. google.com In the case of this compound, the synthesis would likely start from 5-decanone (B1664179) (dibutyl ketone).

Another potential route is the rearrangement of a vinyl-substituted oxirane . A US patent describes the compound 2,2-dibutyl-3-ethenyloxirane, suggesting its use as a precursor for dihydrofuran synthesis. sigmaaldrich.com The rearrangement of vinyl oxiranes to 2,5-dihydrofurans is a known transformation that can be catalyzed to produce the desired cyclic ether. sigmaaldrich.com

The table below outlines a hypothetical synthetic precursor for the RCM approach.

| Synthetic Approach | Starting Material | Key Intermediate (Precursor) | Catalyst Example |

| Ring-Closing Metathesis (RCM) | 5-Decanone | 5-Allyloxy-5-vinyl-decane | Grubbs' Catalyst |

| Oxirane Rearrangement | 2,2-Dibutyl-3-ethenyloxirane | Not Applicable | Lewis or Brønsted Acids |

Expected Properties

While experimental data for this compound is scarce, its physical and chemical properties can be inferred from the parent compound, 2,5-dihydrofuran, and other alkyl-substituted derivatives. The addition of the two butyl groups at the C2 position would significantly increase the molecular weight and boiling point compared to the parent structure. The compound would be a liquid at room temperature, likely with an ether-like odor, and would be soluble in common organic solvents.

The following table provides a comparison of known properties for 2,5-dihydrofuran and related compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2,5-Dihydrofuran | C₄H₆O | 70.09 | 66-67 | 0.927 |

| 2,3-Dihydrofuran (B140613) | C₄H₆O | 70.09 | 54-55 | 0.927 |

| 2,5-Dimethyl-2,3-dihydrofuran | C₆H₁₀O | 98.14 | Data not available | Data not available |

| 2,5-Dimethoxy-2,5-dihydrofuran | C₆H₁₀O₃ | 130.14 | 160-162 | 1.073 |

| This compound (Predicted) | C₁₂H₂₂O | 182.31 | Higher than parent | Lower than water |

Data sourced from references chemicalbook.comorganic-chemistry.orgsemanticscholar.orgnih.gov. Properties for the target compound are predictive.

Structure

2D Structure

3D Structure

Properties

CAS No. |

920299-31-6 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

5,5-dibutyl-2H-furan |

InChI |

InChI=1S/C12H22O/c1-3-5-8-12(9-6-4-2)10-7-11-13-12/h7,10H,3-6,8-9,11H2,1-2H3 |

InChI Key |

RZGBWZDXPPWLQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C=CCO1)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dihydrofuran Derivatives, Including 2,2 Dibutyl 2,5 Dihydrofuran

Transition Metal-Catalyzed Synthetic Routes

Transition metals such as palladium, ruthenium, gold, iron, and cobalt are pivotal in catalyzing the formation of 2,5-dihydrofuran (B41785) derivatives through diverse reaction pathways, including annulation, cross-coupling, metathesis, and cycloaddition.

Palladium catalysis is a powerful tool for constructing complex molecular architectures containing the 2,5-dihydrofuran motif. One notable application is in the dearomatization of furans to create spiro-fused 2,5-dihydrofuran frameworks. A recently developed method involves a palladium-catalyzed three-component formal [3+2] spiroannulation/allylic substitution cascade reaction between furans and alkynes. nih.gov This process demonstrates high efficiency and stereoselectivity, generating two new carbon-carbon bonds and one new carbon-oxygen bond in a single operation. nih.gov The resulting spiro 2,5-dihydrofuran skeletons, which feature a tetrasubstituted carbon center, are core structures in many natural products. nih.govresearcher.life

Another approach involves the phosphine-free Pd(0)-catalyzed annulation of 2-iodophenols with protected 3-alkyl-1,2-dienols, which yields a range of heteroannulated products. nih.gov The stereoselectivity of the exocyclic double bond in these reactions is critically influenced by the solvent system, with a DMSO/TBAB combination proving crucial for achieving high selectivity. nih.gov

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation and has been extensively applied to the synthesis of dihydrofurans. The arylation of 2,3-dihydrofuran (B140613) is a model reaction for studying regioselectivity and enantioselectivity. nih.gov Typically, the reaction can yield two regioisomers: the kinetic product, 2-aryl-2,3-dihydrofuran, and the thermodynamically more stable product, 2-aryl-2,5-dihydrofuran, which is formed after double bond migration. nih.gov

Controlling the regioselectivity is crucial. A P-containing palladacycle has been shown to catalyze a regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts to produce 2-aryl-2,5-dihydrofurans in good yields. organic-chemistry.org The choice of ligand and reaction conditions can steer the reaction towards the desired isomer. For instance, neopentyl phosphine ligands can promote the isomerization of the initially formed 2,3-dihydrofuran adduct to the 2,5-dihydrofuran product. organic-chemistry.org

The asymmetric variant of the Heck reaction provides a powerful method for creating chiral dihydrofurans with high enantioselectivity. acs.orgresearchgate.net By employing different chiral ligands, it is possible to access either 2,3- or 2,5-dihydrofurans with a fully substituted C2 stereocenter. nih.gov This highlights the complementarity of distinct chiral ligands in controlling product selectivity. nih.gov For example, a palladium-catalyzed intermolecular asymmetric Heck reaction using dihydrofurans with a trisubstituted double bond has been developed, offering access to these valuable chiral building blocks with high levels of both regio- and enantiocontrol. nih.gov

| Catalyst/Ligand System | Substrates | Product Type | Key Feature |

| P-containing palladacycle | 2,3-dihydrofuran, diaryliodonium salts | 2-Aryl-2,5-dihydrofurans | High regioselectivity for the 2,5-isomer. organic-chemistry.org |

| Pd(TFA)2 / (R)-hexaMeOBiphep | 2,3-dihydrofuran, aryl triflates | 5-Aryl-2,3-dihydrofurans | High regioselectivity and enantioselectivity. acs.org |

| Pd catalyst with chiral (P,N) or (P,P) ligands | 5-Substituted 2,3-dihydrofurans, aryl triflates | Enantioenriched 2,3- and 2,5-dihydrofurans | Ligand-controlled access to different isomers with a fully substituted C2 stereocenter. nih.gov |

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings, including 2,5-dihydrofurans. wikipedia.org The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium carbene complexes, often referred to as Grubbs catalysts. wikipedia.orgorganic-chemistry.org The formation of volatile ethylene as a byproduct drives the reaction to completion. wikipedia.org

The synthesis of 2,5-dihydrofuran can be achieved via the RCM of diallyl ether. However, a common side reaction is the isomerization of the product to the thermodynamically more stable 2,3-dihydrofuran, believed to be caused by ruthenium hydride species formed during the reaction. wikipedia.org The choice of catalyst is critical for success. Second-generation Grubbs catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, exhibit enhanced catalytic activity and functional group tolerance compared to the first-generation catalysts. cmu.edunih.gov These advanced catalysts can promote the RCM of substrates that are unreactive with earlier catalysts, expanding the scope of the reaction to include the synthesis of more sterically hindered and functionalized heterocycles. cmu.edunih.gov

| Catalyst | Precursor | Product | Note |

| Grubbs Catalyst | Diallyl ether | 2,5-Dihydrofuran | Isomerization to 2,3-dihydrofuran is a common side reaction. wikipedia.org |

| 1,3-Dimesitylimidazol-2-ylidene ruthenium benzylidene | Hindered heterodienes | Various heterocycles | Displays increased activity for hindered substrates that are unreactive with first-generation Grubbs catalysts. cmu.edu |

Gold(I) catalysts have enabled the development of efficient methods for synthesizing 2,5-dihydrofurans. A notable example is the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols. organic-chemistry.orgacs.orgnih.gov This reaction offers a broad substrate scope and tolerance for various functional groups, providing access to a diverse range of 2,5-dihydrofuran derivatives. researchgate.net

The reaction is proposed to proceed through a 5-endo-dig cyclization of an α-hydroxy allene intermediate, which is formed in situ. organic-chemistry.org Optimization studies have identified JohnPhosAuCl/AgSbF₆ as a highly effective catalytic system, achieving good yields. acs.org The reaction's efficiency can be influenced by the steric and electronic properties of the substituents on both the diazoester and the propargyl alcohol. organic-chemistry.orgacs.org While attempts at achieving high enantioselectivity have been made, they have so far resulted in only moderate success. organic-chemistry.org

| Catalyst System | Reactants | Proposed Intermediate | Key Features |

| JohnPhosAuCl/AgSbF₆ | α-Diazoesters, Propargyl alcohols | α-Hydroxy allene | Broad substrate scope and functional group tolerance. organic-chemistry.orgacs.org |

An iron-catalyzed system provides an effective route for the synthesis of functionalized 2,5-dihydrofurans. acs.orgacs.org This method utilizes the cyclization of 1,4-butynediols with diorganyl diselenides as an organoselenium source to prepare 3,4-bis(organoselanyl)-2,5-dihydrofurans. acs.orgfao.org The reaction conditions are mild and compatible with a variety of functional groups on both reaction partners. acs.org

The mechanism is believed to involve a cooperative action between the iron salt and the diselenide, as neither component alone is sufficient to promote the cyclization effectively. acs.org The catalytic system is also effective with diorganyl disulfides, although it does not work with diorganyl ditellurides. acs.org This methodology has also been extended to the synthesis of other heterocycles, such as dihydro-2H-pyrans and dihydro-1H-pyrroles. acs.org

| Catalyst System | Substrates | Product |

| Iron(III) chloride | 1,4-Butynediols, Diorganyl diselenides | 3,4-Bis(organoselanyl)-2,5-dihydrofurans |

| Iron(III) chloride | 1,4-Butynediols, Diorganyl disulfides | 3,4-Bis(organosulfanyl)-2,5-dihydrofurans |

In contrast to the synthetic methods that construct the dihydrofuran ring, cobalt catalysis has been employed for the highly enantioselective ring-opening of pre-existing 2,5-dihydrofurans. nih.gov This transformation uses vinylidenes, generated from 1,1-dichloroalkenes, to react with the 2,5-dihydrofuran ring. x-mol.com

The reaction produces acyclic organozinc compounds that can be further functionalized by trapping with an electrophile. nih.gov The proposed mechanism involves the formation of a cobalt vinylidene species, which adds to the alkene of the dihydrofuran via a [2+2]-cycloaddition. Subsequent ring-opening occurs through an outer-sphere β-O elimination, a process facilitated by the coordination of a ZnX₂ Lewis acid to the alkoxide leaving group. nih.gov

General Metal-Catalyzed [3+2] Cycloaddition Reactions

Metal-catalyzed [3+2] cycloaddition reactions represent a powerful and atom-economical method for the construction of five-membered rings, including the 2,5-dihydrofuran skeleton. These reactions typically involve the combination of a three-atom component and a two-atom component under the influence of a metal catalyst. While a variety of metals can be used, gold and palladium have shown particular efficacy in certain transformations leading to dihydrofuran derivatives. organic-chemistry.orgresearchgate.net

For instance, a gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters with propargyl alcohols has been developed, which proceeds through an α-hydroxy allene intermediate that undergoes a 5-endo-dig cyclization. acs.org This method demonstrates broad substrate scope and functional group tolerance. Another approach involves a palladium-catalyzed Heck reaction of 2,3-dihydrofuran with aryl iodides or diaryliodonium salts to produce 2-aryl-2,5-dihydrofurans. organic-chemistry.org Photocatalytic methods using transition metals have also been employed for the oxidative [3+2] cycloaddition of phenols and alkenes to synthesize dihydrobenzofuran structures, highlighting the versatility of metal catalysis in accessing these heterocyclic systems. nih.gov

Table 1: Examples of Metal-Catalyzed Cycloadditions for Dihydrofuran Synthesis

| Catalyst System | Reactants | Product Type | Yield |

|---|---|---|---|

| Gold(I) Chloride/Silver Salt | α-Diazoester + Propargyl Alcohol | 2,5-Disubstituted-2,5-dihydrofuran | Good to Excellent |

| Palladium Catalyst | 2,3-Dihydrofuran + Aryl Iodide | 2-Aryl-2,5-dihydrofuran | Good organic-chemistry.org |

| Ruthenium Photocatalyst | Phenol + Electron-Rich Styrene | Dihydrobenzofuran | High nih.gov |

Grubbs Catalyst-Mediated Ring-Closing Enyne Metathesis (RCEYM) in Complex Systems

Ring-Closing Enyne Metathesis (RCEYM) is a robust reaction for forming cyclic compounds containing a 1,3-diene moiety, which is a key feature of the 2,5-dihydrofuran ring system. chim.ituwindsor.ca This intramolecular reaction utilizes a ruthenium-based catalyst, famously developed by Robert H. Grubbs, to reorganize the bonds between an alkene and an alkyne within the same molecule. nih.govorganic-chemistry.org

The mechanism involves the catalyst, a ruthenium carbene, reacting first with either the alkene or the alkyne (depending on the specific substrate and conditions) to form a metallacyclobutane or metallacyclobutene intermediate. chim.itorganic-chemistry.org A series of cycloaddition and cycloreversion steps follows, ultimately leading to the formation of the cyclic diene and regeneration of the catalyst. chim.it The reaction is often driven forward by the formation of a volatile byproduct like ethylene. organic-chemistry.org RCEYM has proven to be a valuable tool in the synthesis of complex natural products and other biologically active molecules due to its high functional group tolerance and efficiency in forming five- to eight-membered rings. uwindsor.canih.gov

Table 2: Application of RCEYM in Heterocycle Synthesis

| Substrate Type | Catalyst | Ring Size Formed | Resulting Structure |

|---|---|---|---|

| Oxygen-tethered Enyne | Grubbs' 1st or 2nd Gen. | 5-membered | 2,5-Dihydrofuran derivative chim.it |

| Nitrogen-tethered Enyne | Grubbs' 1st or 2nd Gen. | 5-membered | Dihydropyrrole derivative chim.it |

Oxidative Cyclization and Radical Addition Methodologies

Oxidative cyclization and radical addition reactions provide an alternative route to dihydrofurans, often proceeding under mild conditions and allowing for the synthesis of highly substituted derivatives.

Manganese(III) acetate, Mn(OAc)₃, is a one-electron oxidizing agent widely used to initiate free-radical reactions. rsc.orgwikipedia.org In the context of dihydrofuran synthesis, Mn(OAc)₃ is used to generate a carbon-centered radical from a 1,3-dicarbonyl compound. researchgate.net This radical then adds to an alkene to form an intermediate radical. wikipedia.orgnih.gov This intermediate can then undergo an intramolecular cyclization (a 5-exo-trig cyclization is typical) followed by a second oxidation step and loss of a proton to yield the substituted 4,5-dihydrofuran product. researchgate.net

This methodology has been successfully applied to synthesize novel furan-substituted dihydrofuran compounds by reacting 1,3-dicarbonyl compounds with various alkenes. researchgate.net The reaction mechanism involves the formation of a manganese(III)-enolato complex, which then generates an α-carbon radical. researchgate.net This radical adds to the alkene, and subsequent oxidation and cyclization yield the dihydrofuran ring. researchgate.net The yields can range from moderate to high, depending on the substitution pattern of the alkene. researchgate.net

Table 3: Manganese(III) Acetate-Mediated Synthesis of Dihydrofurans

| 1,3-Dicarbonyl Compound | Alkene Type | Product | Yield |

|---|---|---|---|

| Various β-keto esters | 1,1-Disubstituted Alkenes | 2-Furyl substituted 4,5-dihydrofurans | Good to High researchgate.net |

| Various β-keto esters | 1,2-Disubstituted Alkenes | 2-Furyl substituted 4,5-dihydrofurans | Moderate researchgate.net |

While specific literature detailing the oxidative cyclization of acetoacetic ester with conjugated alkenynes to form 2,5-dihydrofurans is sparse, the principles of manganese-mediated reactions can be extended to this transformation. In such a hypothetical reaction, Mn(OAc)₃ would oxidize the acetoacetic ester to generate a carboxymethyl radical. This radical could then add to the triple bond of the conjugated alkenyne. The resulting vinyl radical could then undergo a 5-exo-dig cyclization onto the alkene moiety. A final oxidation and proton loss would furnish the dihydrofuran ring. This pathway is analogous to other Mn(III)-mediated radical cyclizations that are well-established for forming five-membered heterocyclic rings. wikipedia.orgnih.gov

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents.

The electrochemical synthesis of 2,5-dihydrofuran derivatives can be achieved through the anodic oxidation of furan (B31954) or its precursors. google.com A notable industrial process involves the electrochemical oxidation of furan in an alcoholic solvent, such as methanol. google.comresearchgate.net This process, known as alkoxy-oxidation, leads to the formation of 2,5-dialkoxy-2,5-dihydrofurans. google.com

The reaction is typically carried out in an undivided cell using graphite or platinum electrodes. An electrolyte, such as ammonium bromide or sodium methoxide, is used to facilitate the flow of current. researchgate.net The mechanism involves the oxidation of furan at the anode to form a radical cation. This intermediate is then attacked by two molecules of the alcohol solvent, leading to the addition of two alkoxy groups across the 2 and 5 positions of the furan ring. This method avoids the use of hazardous reagents like bromine, which is required in the traditional chemical synthesis, making it an environmentally friendlier alternative. google.com The process can also start from 2,5-dihydrofuran itself, which is electrochemically oxidized in the presence of an alkanol to yield the same 2,5-dialkoxy-2,5-dihydrofuran products. google.com

Table 4: Electrochemical Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans

| Starting Material | Solvent/Reagent | Electrolyte | Product |

|---|---|---|---|

| Furan | Methanol | Ammonium Nitrate | 2,5-Dimethoxy-2,5-dihydrofuran researchgate.net |

| Furan | Methanol | Sodium Methoxide | 2,5-Dimethoxy-2,5-dihydrofuran researchgate.net |

Influence of Electrochemical Conditions on Stereoselectivity

Electrochemical methods offer a unique approach to the synthesis of 2,5-dihydrofuran derivatives, and the conditions under which these reactions are carried out can significantly influence the stereochemical outcome of the products. While extensive research into the stereoselectivity of electrochemical furan alkoxylation is still developing, studies have begun to shed light on the factors that control the formation of cis and trans isomers.

In the electrochemical synthesis of 2,5-diacetoxy-2,5-dihydrofuran, it has been demonstrated that the isomeric ratio of the product is directly influenced by the electrochemical process. A comparative study of the chemical synthesis using lead(IV) acetate and the electrochemical method revealed different stereoselectivities. The chemical route produced a cis:trans ratio of 2:1. In contrast, the electrochemical oxidation of furan in the presence of acetic acid yielded a cis:trans ratio of 7:5. This demonstrates that the electrochemical conditions provide a distinct stereochemical pathway compared to traditional chemical oxidation.

The proposed mechanism for the electrochemical formation of such derivatives involves an electrochemical-chemical-electrochemical-chemical (ECEC) pathway. In this process, the initial electrochemical oxidation of the furan ring is followed by a chemical reaction with the nucleophile (e.g., acetate), and this sequence is repeated. The stereochemistry of the final product is likely determined during the nucleophilic attack on the electrochemically generated intermediates. Factors such as the electrode material, applied potential, and solvent system can all play a role in influencing the transition states of these reactions, thereby affecting the final isomeric ratio. Further research in this area is poised to provide a more detailed understanding and control over the stereoselective synthesis of 2,5-dihydrofuran derivatives.

Development of Self-Supported Paired Electrosynthesis Configurations

A significant advancement in the electrochemical synthesis of 2,5-dihydrofuran derivatives is the development of self-supported paired electrosynthesis systems. This methodology has been successfully applied to the synthesis of 2,5-dimethoxy-2,5-dihydrofuran from furan and methanol in a thin-layer flow cell. A key feature of this system is the absence of an intentionally added supporting electrolyte, which simplifies the purification process and reduces the environmental impact of the synthesis.

In this configuration, the anode and cathode are positioned directly facing each other, creating a narrow interelectrode gap. This setup allows for the efficient oxidation of furan at the anode and the reduction of the methanol solvent at the cathode to occur simultaneously. The ions generated in these processes effectively act as charge carriers, thus eliminating the need for an external supporting electrolyte.

The efficiency of this self-supported paired electrosynthesis is dependent on several key parameters. The choice of electrode material, the applied current density, and the flow rate of the reactant solution have all been optimized to maximize the yield of the desired product. For instance, a combination of a glassy carbon anode and a platinum cathode has been shown to be highly effective. Under optimized conditions, this system can achieve a chemical yield of up to 98% for 2,5-dimethoxy-2,5-dihydrofuran in a single pass through the flow cell, demonstrating the potential of this configuration for efficient and clean chemical synthesis.

Below is a table summarizing the key factors and their impact on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran.

| Parameter | Optimized Condition/Material | Impact on Synthesis |

| Anode Material | Glassy Carbon | Affects the efficiency of furan oxidation. |

| Cathode Material | Platinum | Influences the reduction of the methanol solvent. |

| Current Density | Optimized value | Controls the rate of the electrochemical reactions. |

| Flow Rate | Optimized value | Determines the residence time of the reactants in the cell. |

| Supporting Electrolyte | None | Simplifies product purification and reduces waste. |

Rearrangement and Isomerization Reactions

The catalytic isomerization of vinyloxiranes presents a valuable pathway for the synthesis of 2,5-dihydrofurans. This transformation involves the rearrangement of the epoxide ring system to form the five-membered dihydrofuran ring. Specific catalysts have been developed to facilitate this reaction, enabling the conversion of substrates like 3,4-epoxy-1-butene into 2,5-dihydrofuran. google.com

The mechanism of this rearrangement is dependent on the nature of the catalyst employed. Generally, the reaction is initiated by the coordination of the catalyst to the oxygen atom of the oxirane ring. This coordination weakens the C-O bond and facilitates the ring-opening of the epoxide. The subsequent rearrangement of the resulting intermediate leads to the formation of the thermodynamically more stable 2,5-dihydrofuran ring. The choice of catalyst is crucial for achieving high selectivity and yield, as side reactions such as polymerization or the formation of other isomers can occur. This methodology provides a direct route to the 2,5-dihydrofuran core structure from readily available vinyloxirane precursors.

Nucleophilic Addition and Condensation Reactions

Research in the field of furan synthesis often involves catalysts based on other metals such as gold, rhodium, and copper. For instance, gold catalysts have been utilized in the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to produce 2,5-dihydrofurans. Similarly, cobalt-based metalloradical catalysis has been employed for the regioselective synthesis of furans from alkynes and diazocarbonyls. nih.gov While titanium nitride has been shown to catalyze the C-C coupling of alcohols and ketones, this typically leads to aldol condensation products rather than dihydrofurans. nih.gov Further investigation would be required to determine the feasibility and potential mechanism of a tin-catalyzed cycloaddition for the synthesis of 2,5-dihydrofurans from α-hydroxy ketones and dicyanoalkenes.

The synthesis of spirofuranones, which feature a spiro-fused 3(2H)-furanone moiety, can be achieved through intramolecular condensation or rearrangement reactions. An example of such a transformation is found in the biosynthesis of the fungal meroterpenoid, setosusin. organic-chemistry.org In this pathway, a key step involves the conversion of a precursor molecule into the final spirofuranone structure, a process facilitated by the cytochrome P450 enzyme, SetF. organic-chemistry.org

The reaction mechanism is proposed to begin with the epoxidation of a polyketide portion of the substrate by the SetF enzyme. organic-chemistry.org Following this, the enzyme facilitates a protonation-initiated structural rearrangement. organic-chemistry.org This rearrangement involves an intramolecular cyclization where a hydroxyl group attacks the epoxide, leading to the formation of the furanone ring and the concurrent establishment of the spirocyclic center. A specific amino acid residue within the enzyme, Lys303, has been identified as a potentially crucial catalytic residue in this process. organic-chemistry.org This biosynthetic strategy highlights how enzymatic catalysis can orchestrate complex intramolecular rearrangements to construct intricate molecular architectures like spirofuranones.

Synthesis via Sulfonium Acylmethylides and Acetylenic Esters

The general process begins with the Michael addition of the sulfonium acylmethylide to an electron-deficient acetylenic ester, such as dialkyl acetylenedicarboxylates. This initial conjugate addition forms a betaine intermediate. Subsequently, an intramolecular nucleophilic attack by the enolate onto the sulfonium group, followed by cyclization, leads to the formation of the 2,5-dihydrofuran ring system. The final furan product is typically formed through subsequent rearrangement and elimination of a sulfide. nih.gov

The choice of reactants and reaction conditions, such as solvent and temperature, can have a significant effect on the reaction pathways and the regioselective formation of the final products. nih.gov For instance, reactions are commonly performed in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures or under microwave irradiation to drive the reaction to completion. nih.gov

While this method is a versatile route to furan derivatives, the synthesis of a specifically substituted compound like 2,2-Dibutyl-2,5-dihydrofuran is not directly achieved using the typical sulfonium acylmethylide substrates. The "acylmethylide" structure inherently leads to a substitution pattern where a carbonyl group is attached to the ring, rather than two alkyl groups at the C2 position. However, the fundamental reaction demonstrates the construction of the core 2,5-dihydrofuran scaffold from acyclic precursors.

Detailed Research Findings

Research into this reaction has primarily focused on its utility in synthesizing polysubstituted furans with various carboxylate groups. Studies have explored the scope of the reaction by varying the substituents on both the sulfonium ylide and the acetylenic ester. The reaction generally proceeds in moderate to good yields. nih.gov

For example, the reaction of 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one with dimethyl acetylenedicarboxylate in DMSO at 80 °C serves as a model for this transformation. The process illustrates the tandem sequence of Michael addition, cyclization to form the dihydrofuran ring, and subsequent rearrangement to yield the furan. nih.gov The efficiency of the initial Michael addition is influenced by the electronic nature of the acetylenic ester; esters that are more electron-deficient react more readily. nih.gov

The table below summarizes the outcomes from reacting various sulfonium acylmethylides with different acetylenic esters, leading to the formation of furan derivatives through a dihydrofuran intermediate.

| Sulfonium Ylide (2) | Acetylenic Ester (1) | Product (Furan Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one | dimethyl acetylenedicarboxylate | dimethyl 2-benzoyl-5-phenylfuran-3,4-dicarboxylate | 85 | nih.gov |

| 1-(4-chlorophenyl)-2-(dimethyl-λ⁴-sulfanylidene)ethan-1-one | dimethyl acetylenedicarboxylate | dimethyl 2-(4-chlorobenzoyl)-5-(4-chlorophenyl)furan-3,4-dicarboxylate | 86 | nih.gov |

| 1-(4-bromophenyl)-2-(dimethyl-λ⁴-sulfanylidene)ethan-1-one | diethyl acetylenedicarboxylate | diethyl 2-(4-bromobenzoyl)-5-(4-bromophenyl)furan-3,4-dicarboxylate | 88 | nih.gov |

| 2-(dimethyl-λ⁴-sulfanylidene)-1-(4-methylphenyl)ethan-1-one | dimethyl acetylenedicarboxylate | dimethyl 2-(4-methylbenzoyl)-5-(4-methylphenyl)furan-3,4-dicarboxylate | 82 | nih.gov |

| ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | dimethyl acetylenedicarboxylate | trimethyl furan-2,3,4-tricarboxylate | 75 | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics in 2,5 Dihydrofuran Chemistry

Mechanistic Pathways of Catalytic Transformations

Catalytic methods provide efficient and selective pathways for the functionalization of the 2,5-dihydrofuran (B41785) scaffold. Various transition metals, each with unique electronic properties, have been employed to orchestrate a diverse array of chemical transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the selective functionalization of C-H bonds that were once considered unreactive. acs.org In the context of furan (B31954) derivatives, palladium-catalyzed C-H activation offers a direct route to arylated products. mdpi.com The process typically involves a directing group within the substrate that coordinates to the palladium catalyst, guiding the activation to a specific C-H bond. acs.org This forms a cyclopalladated intermediate, a key step that ensures high regioselectivity. acs.orgnih.gov

For furan derivatives, the reaction can proceed via C-H activation/alkene insertion/annulation cascades to build new heterocyclic systems. rsc.org The versatility of palladium catalysis is highlighted by its ability to facilitate the construction of various bond types, including C-C, C-N, and C-S bonds, through the functionalization of these cyclometalated intermediates. nih.gov The compatibility of many Pd(II) catalysts with a range of oxidants is a key feature that allows for diverse bond constructions. nih.gov For instance, the Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides or diaryliodonium salts, catalyzed by a P-containing palladacycle, yields 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, respectively. organic-chemistry.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Typical Substrates |

|---|---|---|---|

| Palladium(II) complexes with directing groups | C-H Arylation | Formation of a 5- or 6-membered cyclopalladated intermediate | Furan derivatives, 2-Phenylpyridines |

| P-containing palladacycle | Heck Reaction | Regioselective insertion of an aryl group | 2,3-Dihydrofuran, Aryl halides |

Earth-abundant cobalt catalysts have emerged as powerful tools for promoting enantioselective ring-opening reactions of unstrained heterocycles like 2,5-dihydrofurans. purdue.edubohrium.comnih.gov These reactions often proceed through the formation of highly reactive cobalt vinylidene intermediates. nih.govbohrium.com The proposed mechanism begins with the generation of a chiral cobalt vinylidene species from a dichloroalkene precursor. purdue.edupurdue.edu This intermediate then undergoes a [2+2] cycloaddition with the alkene of the 2,5-dihydrofuran ring to form a cobaltacyclobutane intermediate. purdue.edunih.govbohrium.com

A crucial step in this pathway is the subsequent ring-opening, which occurs via an outer-sphere β-oxygen elimination. bohrium.comnih.govbohrium.com This process is often assisted by a Lewis acid, such as a zinc halide, which coordinates to the alkoxide leaving group. nih.govbohrium.com DFT models have shown that the geometric constraints of the four-membered metallacycle intermediate suppress competing inner-sphere β-hydride and β-oxygen elimination pathways, which is key to the reaction's selectivity. bohrium.comnih.govbohrium.com The reaction ultimately yields acyclic organozinc compounds that can be trapped with various electrophiles, providing access to highly functionalized chiral molecules. purdue.edubohrium.com

| Catalyst/Reagents | Reaction Type | Key Intermediate | Key Mechanistic Step |

|---|---|---|---|

| Chiral Cobalt Complex / Dichloroalkene / Zn / ZnCl₂ | Asymmetric Ring-Opening | Cobalt Vinylidene, Cobaltacyclobutane | [2+2] Cycloaddition followed by outer-sphere β-O Elimination |

Gold catalysts, particularly gold(I) complexes, exhibit a unique affinity for alkynes, enabling a variety of cyclization reactions. nih.gov For the synthesis of 2,5-dihydrofurans, a gold(I)-catalyzed formal [4+1] cycloaddition between α-diazoesters and propargyl alcohols has been developed. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that this transformation proceeds through an α-hydroxy allene intermediate. organic-chemistry.orgorganic-chemistry.orgacs.org

The key step in the proposed mechanism is a 5-endo-dig cyclization of this allene intermediate. organic-chemistry.orgacs.orgnih.govresearchgate.net In this step, the hydroxyl group attacks the central carbon of the allene system, which has been activated by the gold catalyst, to form the five-membered dihydrofuran ring. This pathway demonstrates the power of gold catalysis to control the regioselectivity of cyclizations, which can be challenging to achieve with other methods. nih.gov The reaction is tolerant of a broad range of functional groups and provides access to diverse 2,5-dihydrofuran structures. organic-chemistry.orgacs.org

Iron, an abundant and non-toxic metal, is an attractive catalyst for various organic transformations. In the context of heterocyclic synthesis, iron(III) chloride, in combination with diorganyl diselenides, promotes the regioselective cyclization of substrates like thiopropargyl benzimidazoles. nih.gov While not a direct reaction on a dihydrofuran, the principles are relevant to iron-catalyzed cyclizations. The mechanism is thought to involve a cooperative action between the iron salt and the diselenide. nih.gov

One plausible pathway involves the reaction of the iron catalyst with the diorganyl diselenide, leading to a heterolytic cleavage of the Se-Se bond. This generates an electrophilic organoselenium species (an organoselenyl cation) and an organoselenyl anion. researchgate.net The electrophilic selenium species then initiates the cyclization of the substrate. nih.govnih.gov Therefore, the diorganyl diselenide plays a dual role: it acts as a source of the electrophilic species that triggers the cyclization and incorporates a selenyl group into the final product.

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of unsaturated rings, including 2,5-dihydrofurans. rsc.orgwikipedia.org The reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular metathesis of a diene precursor. wikipedia.orgorganic-chemistry.org

The widely accepted mechanism, first proposed by Chauvin, proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.orgmedwinpublishers.com The catalytic cycle begins with the coordination of one of the substrate's alkene moieties to the metal alkylidene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition (cycloelimination) to release a new alkylidene and a new metal-bound alkylidene. wikipedia.orgorganic-chemistry.org The intramolecular reaction continues as the second alkene on the substrate chain undergoes a similar cycloaddition-cycloelimination sequence, ultimately forming the cyclic alkene product (e.g., 2,5-dihydrofuran) and releasing a small, volatile alkene like ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

| Catalyst Type | Reaction Type | Key Intermediate | Driving Force |

|---|---|---|---|

| Grubbs or Hoveyda-Grubbs Ruthenium Catalysts | Ring-Closing Metathesis (RCM) | Metallacyclobutane | Release of volatile ethylene |

Radical Reaction Mechanisms and Intermediates

Radical reactions offer alternative pathways for the transformation of furan derivatives. A radical is a chemical species with an unpaired electron, making it highly reactive. libretexts.org In the gas phase, the reaction of 2,5-dimethylfuran (B142691) with hydroxyl (OH) radicals has been studied as a model for the atmospheric chemistry of alkylfurans. nih.gov

The reaction can proceed through two main channels: OH radical addition to the furan ring or H-atom abstraction from the methyl groups. researchgate.net OH addition is typically the dominant pathway at lower temperatures. researchgate.net This addition forms a radical intermediate which can then react with atmospheric oxygen to generate peroxy radicals. researchgate.net These intermediates can undergo further reactions, leading to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. nih.gov For example, the reaction of OH radicals with 2,5-dimethylfuran produces 3-hexene-2,5-dione as a major product. nih.gov The study of these radical-initiated pathways is crucial for understanding the atmospheric fate of furanic compounds and for developing synthetic methods that harness radical reactivity. nih.govresearchgate.net

Electrochemical Reaction Mechanisms and Stereochemical Determinants

There is no available literature detailing the electrochemical reaction mechanisms or stereochemical determinants specifically for the anodic oxidation of 2,2-Dibutyl-2,5-dihydrofuran. Research in the field of electrochemical reactions of dihydrofurans has historically focused on other derivatives. For instance, studies on the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans suggest an Electrochemical-Chemical-Electrochemical-Chemical (ECEC) mechanism. In these reactions, the stereochemical outcome (the ratio of cis to trans isomers) has been shown to be influenced by the nature of the electrolyte and the substituents on the furan ring. However, without experimental data, it is not possible to extrapolate these findings to the 2,2-dibutyl substituted variant.

Chemical Kinetics of Cyclic Ethers in Gas-Phase Oxidation

Specific kinetic data, including rate constants, activation energies, and reaction pathways for the gas-phase oxidation of this compound, are not reported in the scientific literature. General studies on the gas-phase oxidation of cyclic ethers, such as tetrahydrofuran (B95107) (THF) and its simpler alkylated derivatives, indicate that the reaction proceeds via H-atom abstraction to form cyclic ether radicals. The stability and subsequent reaction pathways of these radicals are highly dependent on the substitution pattern and reaction conditions (temperature, pressure, and oxidant concentration). The presence of two butyl groups at the 2-position would significantly influence the site of initial H-atom abstraction and the stability of the resulting radical, but quantitative kinetic parameters are not available.

Theoretical Validation of Proposed Mechanisms through Computational Chemistry

A search for computational chemistry studies focused on this compound did not yield any specific results. Theoretical validations of reaction mechanisms, which typically involve methods like Density Functional Theory (DFT) to calculate transition state energies and reaction profiles, have been applied to other dihydrofuran systems. These studies have been instrumental in supporting proposed mechanisms, such as the ECEC pathway in electrochemical synthesis. However, no such theoretical investigations appear to have been conducted for this compound to elucidate its electrochemical behavior or gas-phase oxidation kinetics.

Advanced Spectroscopic and Structural Characterization of 2,5 Dihydrofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for characterizing dihydrofuran derivatives. In the ¹H NMR spectrum of a typical 2,5-dihydrofuran (B41785), the olefinic protons (H-3 and H-4) characteristically appear in the downfield region, typically around 5.8-6.0 ppm, while the allylic protons on the saturated carbons (C-2 and C-5) resonate further upfield, generally in the range of 4.6-4.8 ppm. chemicalbook.com For a derivative such as 2,2-Dibutyl-2,5-dihydrofuran, the absence of a proton at the C-2 position would simplify the spectrum in that region. The protons on the C-5 would appear as a multiplet, and the butyl group protons would exhibit characteristic signals in the upfield aliphatic region (typically 0.8-1.5 ppm), with chemical shifts and multiplicities corresponding to the methyl, and three methylene (B1212753) groups.

In ¹³C NMR spectroscopy, the unsaturated carbons (C-3 and C-4) of the dihydrofuran ring are typically observed in the range of 120-140 ppm. The saturated, oxygen-bearing carbons (C-2 and C-5) are found further upfield, generally between 70 and 90 ppm. For this compound, the quaternary C-2 carbon would have a distinct chemical shift in this region. The carbons of the butyl chains would appear in the aliphatic region of the spectrum (approximately 10-40 ppm). The precise chemical shifts are influenced by the substitution pattern and the solvent used. chemicalbook.comsci-hub.se

Below is an interactive table illustrating the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous dihydrofuran and furan (B31954) derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3/H-4 | ~ 5.9 | ~ 130 |

| H-5 | ~ 4.7 | ~ 80 |

| C-2 | - | ~ 90 |

| Butyl-CH₂ | ~ 1.3-1.6 | ~ 25-40 |

| Butyl-CH₃ | ~ 0.9 | ~ 14 |

Note: These are estimated values and can vary based on the specific molecular environment and experimental conditions.

For complex dihydrofuran systems, particularly those with multiple stereocenters, simple NMR analysis may not be sufficient for unambiguous stereochemical assignment. In such cases, quantum chemical calculations have become a powerful predictive tool. nih.gov These computational methods can predict NMR parameters, such as chemical shifts and coupling constants, with a high degree of accuracy. nih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₂₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of dihydrofuran derivatives often involves initial cleavage of the substituents on the saturated carbons. For this compound, a prominent fragmentation pathway would likely be the loss of one of the butyl groups (a radical of mass 57) to form a stable oxonium ion. Subsequent fragmentations could involve the loss of the second butyl group or rearrangements and cleavages of the dihydrofuran ring itself. The fragmentation pattern of the parent compound, 2,5-dihydrofuran, shows a characteristic molecular ion peak at m/z 70. nist.gov For substituted furans and dihydrofurans, the fragmentation is often dictated by the nature and position of the substituents. nih.govnih.govaps.orgresearchgate.net

An illustrative table of expected key fragments for this compound is provided below.

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₄H₉]⁺ |

| 69 | [M - 2(C₄H₉) + H]⁺ or other ring fragments |

| 57 | [C₄H₉]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Theoretical and Computational Chemistry in 2,5 Dihydrofuran Research

Density Functional Theory (DFT) for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is a versatile and popular method in computational chemistry for predicting the geometric and electronic properties of molecules. wikipedia.org DFT calculations are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties like the distribution of electron density.

For 2,5-dihydrofuran (B41785) derivatives, DFT is used to understand their molecular structure and vibrational frequencies. asianpubs.orgresearchgate.net The theory's application allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often indicates a higher reactivity and charge transfer potential within the molecule. asianpubs.orgresearchgate.net For instance, in a study on 2,5-diphenyl furan (B31954), the HOMO-LUMO energy gap was calculated to be 2.7113 eV, signifying the potential for intramolecular charge transfer. asianpubs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into intramolecular interactions and charge delocalization. asianpubs.org Additionally, Molecular Electrostatic Potential (MEP) calculations help in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. asianpubs.org

Table 1: Representative DFT-Calculated Parameters for a Dihydrofuran Derivative (Note: Data is illustrative of typical DFT outputs for related structures, not specific to 2,2-Dibutyl-2,5-dihydrofuran)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.455 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.164 eV | Energy of the lowest unoccupied molecular orbital |

This table is interactive. Click on the headers to sort.

Computational Analysis of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely routes for a reaction, including the structures of short-lived intermediates and high-energy transition states. smu.edu For reactions involving furan and dihydrofuran compounds, DFT calculations are used to explore mechanisms like cycloadditions. pku.edu.cn

These computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. pku.edu.cn For example, in the [8 + 2] cycloaddition reactions of dienylfurans, DFT calculations have shown that the reaction can proceed through different pathways depending on the substituents. pku.edu.cn One pathway might involve a [4 + 2] cycloaddition followed by a cambridge.orgresearchgate.net-vinyl shift, while another could be a stepwise process involving zwitterionic or diradical intermediates. pku.edu.cn

The activation Gibbs free energy (ΔG‡) for each step is calculated to determine the rate-determining step of the reaction. pku.edu.cn By comparing the energy barriers of different pathways, the most favorable reaction mechanism can be predicted. pku.edu.cn This detailed analysis provides a step-by-step understanding of how reactants are converted into products. smu.edu

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling provides quantitative predictions about the feasibility and rate of chemical reactions. High-level computational methods are used to calculate key thermodynamic properties such as enthalpies of formation (ΔHf°), entropies (S°), and specific heats (Cp) for 2,5-dihydrofuran and related radical species. researchgate.netacs.org These values are crucial for understanding the stability of molecules and the energy changes that occur during reactions. researchgate.netacs.org

Kinetic modeling involves calculating the barrier heights or activation energies for reactions, such as hydrogen abstraction, which can lead to the formation of dihydrofurans from saturated precursors like tetrahydrofurans. researchgate.netacs.org For example, computational studies have determined the barrier heights for hydrogen abstraction from 2,5-dimethyltetrahydrofuran by hydrogen atoms and methyl radicals. researchgate.netacs.org

The interplay between thermodynamics and kinetics can determine the final product distribution in a reaction. nih.gov Under kinetic control, the product that is formed fastest predominates, whereas under thermodynamic control, the most stable product is favored. nih.gov Computational modeling can predict the conditions (e.g., temperature, reaction time) that favor one product over another. nih.govnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties of molecules. ehu.es This allows for a direct comparison between theoretical models and experimental measurements, aiding in the structural confirmation and characterization of newly synthesized compounds.

Predicted spectroscopic data includes:

UV-Visible Spectra: Calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. rsc.org

Infrared (IR) and Raman Spectra: DFT calculations can determine the vibrational frequencies of a molecule, which correlate with the absorption bands in IR and Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: While more complex, computational methods can also predict NMR chemical shifts, providing valuable information about the chemical environment of different atoms in the molecule.

Machine learning approaches are also being developed to predict spectroscopic properties rapidly and accurately, using electronic descriptors obtained from low-cost DFT calculations as input. ehu.es These computational predictions are a vital tool for interpreting experimental spectra and confirming the identity and structure of 2,5-dihydrofuran derivatives. rsc.org

Computational Design and Evaluation of Novel 2,5-Dihydrofuran Derivatives

Computational chemistry enables the in silico design and screening of novel molecules for specific applications, accelerating the discovery of new materials by predicting their properties before synthesis. The 2,5-dihydrofuran scaffold is a versatile building block for various functional materials.

The 2,5-dihydrofuran ring can be incorporated into the structure of high-energy-density materials (HEDMs), which are compounds that release large amounts of energy upon decomposition. researchgate.net Computational DFT methods are essential for designing and evaluating potential HEDM candidates. researchgate.netdoe.gov

Key properties predicted computationally for HEDMs include:

Density (ρ): A higher density is desirable as it correlates with higher detonation performance.

Heat of Formation (HOF): A high positive heat of formation indicates a large amount of stored chemical energy. researchgate.netnih.gov

Detonation Velocity (D) and Pressure (P): These are primary indicators of explosive performance and can be estimated using empirical formulas based on calculated density and HOF. researchgate.netresearchgate.net

Impact Sensitivity: The stability of the molecule is often assessed by calculating the bond dissociation energies (BDEs) of the weakest bonds, typically C-NO2 or O-O linkages in energetic compounds. researchgate.net

By systematically modifying the 2,5-dihydrofuran core with energetic groups like nitro (-NO2) or trinitromethyl (-C(NO2)3), chemists can computationally screen a large library of potential HEDMs to identify candidates with an optimal balance of high performance and acceptable stability. researchgate.net

Table 2: Computationally Predicted Properties of a Dihydrofuran-based HEDM Candidate (Note: Data is illustrative of typical computational predictions for related energetic materials)

| Property | Predicted Value | Desired Characteristic |

|---|---|---|

| Density (ρ) | 1.92 g/cm³ | High |

| Heat of Formation (HOF) | +1188.8 kJ/mol | High and Positive |

| Detonation Velocity (D) | 9666 m/s | High (>9000 m/s) |

| Detonation Pressure (P) | 42.8 GPa | High (>40 GPa) |

This table is interactive. Click on the headers to sort.

The 2,5-dihydrofuran moiety can be functionalized to act as a potent electron acceptor in "push-pull" type chromophores designed for non-linear optical (NLO) applications. cambridge.org These materials are crucial for technologies like high-speed optical communications and data processing. rsc.org

Computational DFT calculations are used to predict the NLO response of these molecules by determining key parameters:

Dipole Moment (μ): A large dipole moment is generally required for efficient poling in electro-optic materials. rsc.org

Polarizability (α) and Hyperpolarizability (β, γ): The first hyperpolarizability (β) is the primary measure of a molecule's NLO activity at the molecular level. nih.gov

By modifying the 2,5-dihydrofuran acceptor and connecting it to various electron-donating groups through a π-conjugated bridge, researchers can computationally design chromophores with exceptionally large NLO responses. cambridge.orgrsc.org For example, derivatives like 2-dicyanomethylene-3-cyano-4,5-dimethyl-5-trifluoromethyl-2,5-dihydrofuran (CF3-TCF) have been shown to be highly efficient acceptors, leading to materials with very large electro-optic coefficients. cambridge.org Computational screening helps identify the most promising donor-bridge-acceptor combinations to maximize the NLO properties before undertaking complex synthetic procedures. nih.govfrontiersin.org

Solvent Effects on Excited State Dynamics and Optical Properties

Solvatochromism refers to the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra of a solute, when it is dissolved in different solvents. rsc.org These shifts are dictated by the differential solvation of the ground and excited electronic states of the solute molecule. The polarity, polarizability, and specific interactions (like hydrogen bonding) of the solvent are key factors that govern these effects. nih.gov

Computational approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling these solvent effects. rsc.org By employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in the calculations, it is possible to simulate the absorption and emission spectra of a molecule in various solvents. researchgate.netresearchgate.net These models account for the dielectric properties of the solvent and its ability to stabilize charge separation in the solute.

For a molecule like this compound, which lacks extensive conjugation or strong chromophores, significant solvatochromic shifts are not expected. The primary electronic transitions would likely be of the n → σ* or σ → σ* type, which are typically high in energy (in the far UV region) and less sensitive to the solvent environment compared to π → π* or intramolecular charge transfer (ICT) transitions.

However, if chromophoric substituents were present on the 2,5-dihydrofuran ring, the solvent would play a much more significant role. For instance, studies on other furan derivatives featuring donor-acceptor groups have shown notable bathochromic (red) shifts in both absorption and fluorescence spectra with increasing solvent polarity. rsc.org This is indicative of an excited state that is more polar than the ground state, a common feature of molecules undergoing intramolecular charge transfer upon excitation. rsc.org The more polar solvent better stabilizes the polar excited state, thus lowering its energy and causing a red shift.

The excited-state dynamics of the parent furan molecule are known to be complex, involving rapid internal conversion and potential ring-opening pathways. mdpi.comnih.gov The presence of bulky alkyl substituents like the dibutyl groups in this compound would likely influence these dynamics. The solvent can further modulate these pathways by stabilizing or destabilizing key intermediates or transition states.

Detailed Research Findings

As there is a lack of direct research on this compound, we present findings for related furan-containing systems to illustrate the principles of solvent effects.

A study on furan-containing chalcones demonstrated that the absorption and fluorescence spectra exhibit bathochromic shifts in solvents of increasing polarity. rsc.org This was attributed to intramolecular charge transfer interactions, indicating a significant difference in the dipole moments of the ground and excited states. The excited state was found to be more stabilized in polar solvents than the ground state. rsc.org

Computational studies on other heterocyclic compounds have successfully used TD-DFT in conjunction with the PCM to reproduce experimental solvatochromic shifts. researchgate.net These studies help in elucidating the nature of the electronic transitions and the change in electronic distribution upon excitation.

The following table summarizes the key solvent parameters that are often used in computational and experimental studies to correlate with spectral shifts.

| Solvent Parameter | Description |

| Dielectric Constant (ε) | A measure of the solvent's ability to separate charge. |

| Refractive Index (n) | Related to the polarizability of the solvent molecules. |

| Kamlet-Taft Parameters | α (hydrogen bond acidity), β (hydrogen bond basicity), π* (dipolarity/polarizability). |

| Reichardt's Dye (ET(30)) | An empirical scale of solvent polarity based on the solvatochromism of a specific dye. |

This second table illustrates the hypothetical effect of solvent polarity on the absorption maximum (λmax) of a substituted 2,5-dihydrofuran derivative possessing an intramolecular charge transfer character.

| Solvent | Dielectric Constant (ε) | Expected λmax Shift |

| Hexane | 1.88 | Hypsochromic (Blue-shifted) |

| Toluene | 2.38 | ↓ |

| Tetrahydrofuran (B95107) (THF) | 7.58 | ↓ |

| Dichloromethane | 8.93 | ↓ |

| Acetonitrile | 37.5 | Bathochromic (Red-shifted) |

Chemical Transformations and Reactivity of 2,5 Dihydrofuran and Its Derivatives

Ring-Opening Reactions and Subsequent Functionalization

Ring-opening reactions of 2,5-dihydrofurans provide a valuable route to highly functionalized acyclic compounds. These transformations can be achieved through various catalytic methods, which are detailed below.

Catalytic Ring-Opening with Cobalt Vinylidenes

A notable method for the ring-opening of unstrained heterocycles like 2,5-dihydrofurans involves the use of cobalt catalysts to generate reactive vinylidene intermediates. nih.gov This process facilitates highly enantioselective ring-opening reactions, yielding acyclic organozinc compounds that can be further functionalized with electrophiles. nih.gov

The proposed mechanism begins with the generation of a cobalt vinylidene species. This species then undergoes a [2+2]-cycloaddition with the alkene of the 2,5-dihydrofuran (B41785) ring. The subsequent ring-opening occurs via an outer-sphere β-O elimination, a process assisted by the coordination of a ZnX₂ Lewis acid to the alkoxide leaving group. nih.gov Density Functional Theory (DFT) models have shown that the geometric constraints of the resulting metallacycle intermediate suppress competing inner-sphere syn β-H and β-O elimination pathways. nih.gov This methodology provides a pathway to chiral allylic alcohols and amines. Although not specifically demonstrated on 2,2-dibutyl-2,5-dihydrofuran, the general applicability to 2,5-dihydrofurans suggests its potential utility for this substrate.

Lewis Acid-Catalyzed Ring Opening

Lewis acids are known to catalyze the ring-opening of cyclic ethers. For instance, the intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals has been achieved using Lewis acids, yielding 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.com While this example involves the 2,3-dihydrofuran (B140613) isomer, it demonstrates the principle of Lewis acid activation for ring-opening. The reaction proceeds through acetal (B89532) hydrolysis, enolate isomerization, intramolecular attack, and subsequent elimination. mdpi.com For 2,5-dihydrofuran derivatives, a Lewis acid could coordinate to the oxygen atom, weakening the C-O bonds and facilitating a nucleophilic attack to open the ring. The specific outcomes for this compound would depend on the nucleophile and reaction conditions.

Derivatization and Functionalization Strategies

The 2,5-dihydrofuran motif can be incorporated into larger, more complex molecular frameworks and can also be a precursor to other heterocyclic systems.

Incorporation into Complex Molecular Architectures (e.g., Fullerene Derivatives, Steroidal Systems)

The versatile reactivity of 2,5-dihydrofuran derivatives allows for their integration into sophisticated molecular structures. A notable example is the synthesis of dihydrofuran-fused C₆₀ fullerene derivatives. This can be achieved through a [3+2] cycloaddition of β-keto esters to C₆₀, mediated by TEMPO. nih.govrsc.org This reaction proceeds via an oxidative cycloaddition mechanism, offering an alternative to the more common Bingel-Hirsch cyclopropanation. nih.govrsc.org This method allows for the covalent functionalization of the fullerene core, which is crucial for tuning its electronic and physical properties for applications in materials science. rsc.org

In the realm of natural product synthesis, the 2,5-dihydrofuran ring has been incorporated into steroidal systems. For example, spiro 2,5-dihydrofuran derivatives of steroids can be synthesized from 17-ethynyl-17-hydroxysteroids. nih.gov This transformation involves allylation of the hydroxyl group followed by a ring-closing enyne metathesis, demonstrating a powerful strategy for creating complex, three-dimensional structures. nih.gov

Formation of Spiro-Heterocycles (e.g., Spiro 2,5-dihydrofuran derivatives)

The synthesis of spiro-heterocycles containing a 2,5-dihydrofuran ring is a valuable strategy in medicinal chemistry. A specific example involves the synthesis of spiro 2,5-dihydrofuran derivatives from steroidal precursors like lynestrenol. nih.gov The key step is a ring-closing enyne metathesis initiated by a Grubbs second-generation catalyst, which proceeds in high yield. nih.gov This methodology highlights the utility of 2,5-dihydrofuran derivatives as building blocks for complex spirocyclic systems.

Ozonolysis Reactions and Secondary Organic Aerosol Formation

The atmospheric chemistry of 2,5-dihydrofuran and its derivatives is of significant interest due to their potential to form secondary organic aerosols (SOAs). The ozonolysis of 2,5-dihydrofuran has been studied, and it has been found to produce particles, particularly in the presence of sulfur dioxide (SO₂). copernicus.org SO₂ can act as a catalyst in the formation of condensable products. copernicus.org

Computational studies suggest that stabilized Criegee intermediates formed during the ozonolysis of 2,5-dihydrofuran can react with SO₂ to form low-volatility organic acids, which can then nucleate to form new particles. copernicus.orgresearchgate.net The presence of substituents, such as the two butyl groups in this compound, would likely influence the volatility of the ozonolysis products and thus the SOA yield. Studies on 2,5-dimethylfuran (B142691) have also highlighted the importance of multigenerational oxidation in SOA formation. uclm.es

Below is a table summarizing the types of transformations discussed:

| Transformation Category | Specific Reaction | Substrate Class | Key Reagents/Conditions | Product Type |

| Ring-Opening | Catalytic Ring-Opening with Cobalt Vinylidenes | 2,5-Dihydrofurans | Cobalt catalyst, Vinylidene precursor, ZnX₂ | Acyclic organozinc compounds |

| Ring-Opening | Lewis Acid-Catalyzed Ring Opening | 2,3-Dihydrofuran acetals | Lewis acids (e.g., Al(OTf)₃) | Functionalized carbazoles |

| Derivatization | Incorporation into Fullerene Derivatives | C₆₀ and β-keto esters | TEMPO, DBU | Dihydrofuran-fused C₆₀ |

| Derivatization | Incorporation into Steroidal Systems | 17-Ethynyl-17-hydroxysteroids | Allyl bromide, Grubbs catalyst | Spiro 2,5-dihydrofuran steroids |

| Derivatization | Formation of Spiro-Heterocycles | Steroidal alkynyl ethers | Grubbs catalyst (RCEYM) | Spiro 2,5-dihydrofuran derivatives |

| Ozonolysis | Secondary Organic Aerosol Formation | 2,5-Dihydrofuran | Ozone, SO₂ | Secondary Organic Aerosols |

Cyclization and Rearrangement Processes within Dihydrofuran Systems

Detailed investigations into the cyclization and rearrangement reactions specifically involving this compound have not been reported in the surveyed scientific literature. General rearrangement processes for other dihydrofuran systems, often catalyzed by Lewis acids to yield substituted tetrahydrofurans, have been studied. nih.gov However, the influence of the two butyl groups at the C2 position on the propensity and outcome of such rearrangements for this specific molecule remains unexplored. There is no available data on specific catalysts, reaction conditions, or products for the cyclization or rearrangement of this compound.

Polymerization and Depolymerization of Dihydrofuran Derivatives

The polymerization behavior of this compound has not been a subject of specific investigation in the available literature. Research on dihydrofuran derivatives often focuses on compounds with different substitution patterns for polymerization applications.

Ring-Opening Metathesis Polymerization (ROMP) of 2,5-Dihydrofuran

There are no specific studies detailing the Ring-Opening Metathesis Polymerization (ROMP) of this compound. While the parent 2,5-dihydrofuran is a known monomer for ROMP, the presence of two bulky butyl groups at a single saturated carbon atom in the ring could be expected to impart significant steric hindrance, potentially affecting catalyst accessibility and the thermodynamic feasibility of polymerization. However, without experimental data, any discussion of its reactivity in this context remains speculative.

Free and Controlled Radical Polymerization of Dihydrofuran-Related Monomers

No research has been published on the free or controlled radical polymerization of this compound. The double bond in the dihydrofuran ring is generally not susceptible to radical polymerization, and there is no indication that the 2,2-dibutyl substitution pattern alters this reactivity.

Applications and Potential Research Avenues of 2,5 Dihydrofuran Systems

Role as Versatile Building Blocks in Organic Synthesis

The unique reactivity of the endocyclic double bond and the ether linkage in 2,5-dihydrofurans makes them exceptionally versatile intermediates in the synthesis of a wide range of organic compounds.

Precursors for Tetrahydrofurans and Other Heterocycles

One of the most common applications of 2,5-dihydrofurans is their conversion to the corresponding saturated tetrahydrofuran (B95107) ring system. This transformation is typically achieved through catalytic hydrogenation of the double bond. The stereochemistry of the resulting substituted tetrahydrofurans can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

Furthermore, the 2,5-dihydrofuran (B41785) ring can be elaborated into other heterocyclic systems. For instance, various synthetic methods allow for the conversion of 2,5-dihydrofurans into furans, pyrrolidines, and other valuable heterocyclic structures, demonstrating their utility as synthetic chameleons. rsc.orgorganic-chemistry.org A convenient route to 2,5-dihydrofuran precursors for furan-2(3H)-ones and furans involves the isomerization of 3-methylene tetrahydrofurans. rsc.org

| Precursor | Product | Transformation |

| 2,5-Dihydrofuran | Tetrahydrofuran | Catalytic Hydrogenation |

| 3-Methylene tetrahydrofuran | 2,5-Dihydrofuran | Isomerization |

| 2,5-Dihydrofuran | Furan-2(3H)-one | Various |

| 2,5-Dihydrofuran | Furan (B31954) | Various |

Intermediates in Natural Product Synthesis

The 2,5-dihydrofuran moiety is a key structural component in numerous natural products with significant biological activity. Consequently, the synthesis of these molecules often involves the construction or manipulation of a 2,5-dihydrofuran intermediate. nih.gov Ring-closing alkene metathesis (RCM) has emerged as a powerful tool for the formation of dihydrofurans in the synthesis of natural products. nih.gov

For example, the synthesis of natural products such as showdomycin and goniofufurone has been achieved utilizing strategies that involve the formation of a dihydrofuran ring. conicet.gov.ar These synthetic routes showcase the importance of 2,5-dihydrofuran systems as key building blocks for accessing complex molecular architectures. conicet.gov.arrsc.org

| Natural Product | Key Synthetic Intermediate |

| Showdomycin | Dihydrofuran derivative |

| Goniofufurone | Dihydrofuran derivative |

| trans-kumausyne | Dihydrofuran derivative |

Synthesis of Acyclic Stereocenters and Functionalized Cyclopentenoids

The inherent functionality of 2,5-dihydrofurans can be leveraged to create acyclic molecules with multiple stereocenters. Through carefully designed reaction sequences, the cyclic structure can be opened to reveal a linear carbon chain with controlled stereochemistry. Asymmetric multi-component reactions using optically active phenyl dihydrofuran can lead to the formation of acyclic derivatives with three contiguous asymmetric centers. nih.govnih.gov

Moreover, these acyclic precursors can undergo further transformations, such as ring-closing metathesis, to afford functionalized cyclopentene (B43876) derivatives. nih.gov This strategy provides a powerful approach to the synthesis of cyclopentenoids, which are important structural motifs in many biologically active compounds. nih.govnih.gov

Catalysis and Ligand Development involving Dihydrofuran Motifs

The dihydrofuran scaffold has also found applications in the field of catalysis, both as a substrate in catalytic reactions and as a component of chiral ligands for asymmetric synthesis.

Palladium-catalyzed reactions, such as the Heck reaction, have been extensively used to functionalize 2,5-dihydrofurans. organic-chemistry.org The development of new phosphoramidite (B1245037) ligands has enabled highly effective palladium-catalyzed asymmetric Mizoroki-Heck reactions. organic-chemistry.org Similarly, gold catalysis with chiral biphenyl-2-ylphosphine ligands allows for the synthesis of 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivities and enantiomeric excesses. organic-chemistry.org Copper-catalyzed domino reactions have also been developed for the enantioselective synthesis of various chiral molecules. mdpi.com

The dihydrofuran motif itself can be incorporated into the structure of ligands to influence the stereochemical outcome of a reaction. The development of such ligands is an active area of research, aiming to provide new tools for asymmetric catalysis.